molecular formula C12H12N2O4S B2357573 3,5-di(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 511237-66-4

3,5-di(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No. B2357573
CAS RN: 511237-66-4
M. Wt: 280.3
InChI Key: ZYQGYKHIXASKDI-UHFFFAOYSA-N
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Description

3,5-di(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole, also known as MFDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MFDP is a pyrazole derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Reactions

3,5-Di(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a compound that can be involved in various chemical reactions, leading to the synthesis of diverse derivatives. For instance, reactions of cyclic oxalyl compounds with hydrazines or hydrazones can yield a range of pyrazole derivatives, including those incorporating furan rings. These reactions can produce ester or amide derivatives, nitrile, and anilino-pyrazole acid derivatives through processes such as dehydration and reduction. Further cyclocondensation reactions with phenyl hydrazine or hydrazine hydrate can lead to pyrazolo[3,4-d]pyridazinone and pyrazolo[3,4-d]pyridazine amine derivatives, highlighting the compound's utility in synthesizing complex heterocyclic structures (Şener et al., 2002).

Antioxidant Properties

Research on chalcone derivatives, including those related to this compound, has demonstrated potential antioxidant properties. A study synthesized a series of derivatives and evaluated their in vitro antioxidant activity, revealing that certain compounds exhibit significant antioxidant potential. These findings were supported by molecular docking, ADMET, QSAR, and bioactivity studies, indicating the relevance of these compounds in medicinal chemistry and their potential as antioxidant agents (Prabakaran et al., 2021).

Catalysis and Synthetic Applications

The compound's framework is also conducive to catalytic synthesis and the creation of sulfonylated derivatives. An efficient, metal-free three-component, domino reaction has been developed to prepare sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing the versatility of such compounds in organic synthesis. This strategy is characterized by excellent functional group tolerance and efficiency, broadening the scope of applications in the synthesis of complex molecules (Cui et al., 2018).

properties

IUPAC Name

3,5-bis(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-19(15,16)14-10(12-5-3-7-18-12)8-9(13-14)11-4-2-6-17-11/h2-7,10H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQGYKHIXASKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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